N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]prop-2-enamide
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Overview
Description
N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]prop-2-enamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a methoxyacetyl group, a methylated azetidine ring, and an acrylamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]prop-2-enamide typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. Subsequent acylation with 2-methoxyacetyl chloride and further reaction with acryloyl chloride can yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the methoxy or acrylamide groups.
Reduction: Reduction reactions might target the azetidine ring or the acrylamide moiety.
Substitution: Substitution reactions can occur at various positions on the azetidine ring or the acrylamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the methoxy or acrylamide groups.
Reduction: Reduced forms of the azetidine ring or acrylamide moiety.
Substitution: Substituted derivatives at different positions on the azetidine ring or acrylamide group.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies, potentially as an inhibitor or modulator of specific biological pathways.
Medicine: The compound could be explored for its therapeutic potential, possibly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: In industrial applications, it might be used as an intermediate in the synthesis of more complex molecules or as a component in various chemical formulations.
Mechanism of Action
The mechanism by which N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]prop-2-enamide exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
Molecular Targets and Pathways Involved:
Enzymes: The compound could inhibit or activate certain enzymes, altering metabolic pathways.
Receptors: It might bind to specific receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
N-[1-(2-Methoxyacetyl)-3-ethylazetidin-3-yl]prop-2-enamide
N-[1-(2-Methoxyacetyl)-3-phenylazetidin-3-yl]prop-2-enamide
N-[1-(2-Methoxyacetyl)-3-propylazetidin-3-yl]prop-2-enamide
Uniqueness: N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]prop-2-enamide is unique due to its specific substitution pattern on the azetidine ring, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development could unlock new uses and benefits, contributing to advancements in multiple domains.
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-8(13)11-10(2)6-12(7-10)9(14)5-15-3/h4H,1,5-7H2,2-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYQPWHWGNAEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)COC)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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